molecular formula C13H28N6O8 B234945 4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide CAS No. 155547-95-8

4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide

Cat. No. B234945
CAS RN: 155547-95-8
M. Wt: 396.4 g/mol
InChI Key: FYIPKJHNWFVEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide, also known as DAPN, is a chemical compound that has been widely studied for its potential use in scientific research. DAPN is a non-natural amino acid that has been synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide works by binding to specific amino acid residues in target proteins, which can then be detected or manipulated using various techniques. For example, this compound can be used to label specific proteins in cells or tissues, allowing researchers to track their movement and interactions. This compound can also be used to inhibit the activity of enzymes by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the ability to alter the activity of enzymes and proteins in cells. This compound has also been shown to have antioxidant properties, which may make it useful for protecting cells from oxidative stress. In addition, this compound has been found to have anti-inflammatory effects, which may make it useful for treating conditions such as arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide in lab experiments is that it is a non-natural amino acid, which means that it can be used to label and manipulate proteins without interfering with their normal function. This compound is also relatively easy to synthesize, and can be modified with various functional groups to enhance its properties. However, one limitation of using this compound is that it may not be suitable for all types of experiments, and its effects on cells and tissues may vary depending on the specific conditions used.

Future Directions

There are many potential future directions for research on 4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide, including the development of new methods for synthesizing and modifying the compound, the identification of new applications for this compound in scientific research, and the study of its effects on various biological systems. Some possible future directions for research on this compound include the development of new fluorescent probes for imaging biological processes, the study of its effects on cancer cells and other disease models, and the development of new methods for using this compound to manipulate protein function.

Synthesis Methods

4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the use of Fmoc-protected amino acids, which are coupled together using a coupling agent such as HATU or DIC. The resulting peptide is then deprotected and purified using chromatography.

Scientific Research Applications

4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging biological processes, and as a substrate for enzymatic assays. This compound has also been used to study the mechanism of action of various enzymes, including proteases and kinases.

properties

CAS RN

155547-95-8

Molecular Formula

C13H28N6O8

Molecular Weight

396.4 g/mol

IUPAC Name

4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide

InChI

InChI=1S/C13H28N6O8/c14-4(3-20)6(21)1-7(22)8(15)9(23)10(24)12(26)19-5(11(16)25)2-18-13(17)27/h4-10,20-24H,1-3,14-15H2,(H2,16,25)(H,19,26)(H3,17,18,27)

InChI Key

FYIPKJHNWFVEIR-UHFFFAOYSA-N

SMILES

C(C(C(CO)N)O)C(C(C(C(C(=O)NC(CNC(=O)N)C(=O)N)O)O)N)O

Canonical SMILES

C(C(C(CO)N)O)C(C(C(C(C(=O)NC(CNC(=O)N)C(=O)N)O)O)N)O

synonyms

Zwittermicin A

Origin of Product

United States

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